molecular formula C14H13F3N2O8S B570540 N-Hydroxy Riluzole O-β-D-Glucuronide CAS No. 1394929-56-6

N-Hydroxy Riluzole O-β-D-Glucuronide

Cat. No.: B570540
CAS No.: 1394929-56-6
M. Wt: 426.319
InChI Key: FFSAFFLDTNIAHQ-UHFFFAOYSA-N
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Description

N-Hydroxy Riluzole O-β-D-Glucuronide is a metabolite of the anti-convulsant agent riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). This compound is an analytical standard and drug development metabolite, playing a significant role in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Riluzole O-β-D-Glucuronide involves the glucuronidation of N-Hydroxy Riluzole. This process typically requires the use of glucuronidation reagents and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety to the N-Hydroxy Riluzole molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale glucuronidation reactions under controlled conditions to produce the compound in sufficient quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Riluzole O-β-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pH, and solvent, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

N-Hydroxy Riluzole O-β-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucuronidation, which affects its pharmacokinetics and biological activity. This compound’s distinct structure and properties make it valuable for research and therapeutic applications .

Properties

CAS No.

1394929-56-6

Molecular Formula

C14H13F3N2O8S

Molecular Weight

426.319

IUPAC Name

3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)

InChI Key

FFSAFFLDTNIAHQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

1-O-[[6-(Trifluoromethoxy)-2-benzothiazolyl]amino]-β-D-glucopyranuronic Acid_x000B_

Origin of Product

United States

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